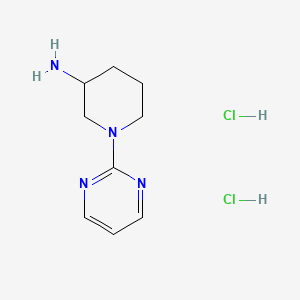
1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to achieve the desired level of purity and consistency .
化学反応の分析
Types of Reactions
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives .
科学的研究の応用
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Drug Discovery: Employed in the development of new therapeutic agents targeting various diseases.
Biological Studies: Utilized in the investigation of cellular pathways and molecular mechanisms.
Industrial Applications: Applied in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
Uniqueness
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is unique due to its specific pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in proteomics and drug discovery .
特性
分子式 |
C9H16Cl2N4 |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H |
InChIキー |
LRWODEIDZMIFHC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
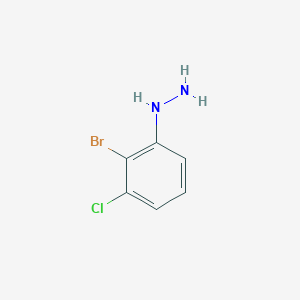

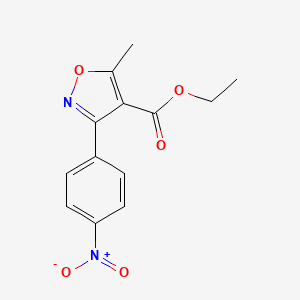
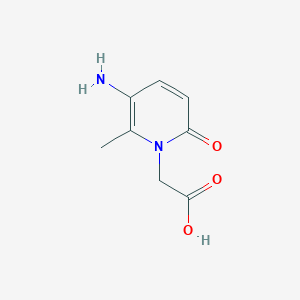
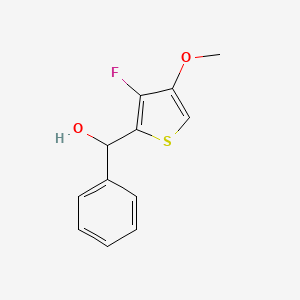
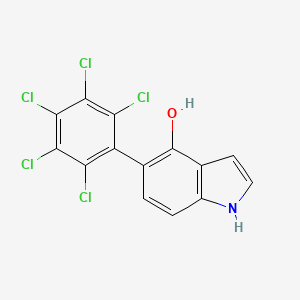
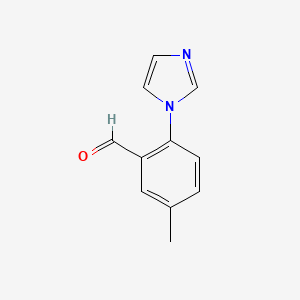
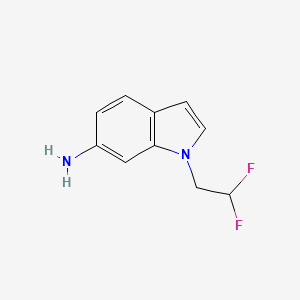
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
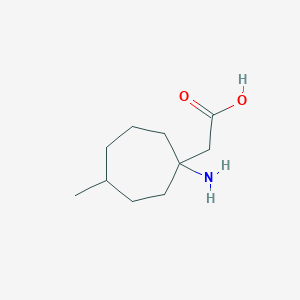
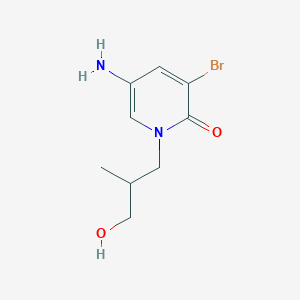
![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
